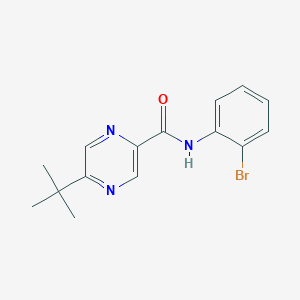
1-Pentacosanol, 15-methyl-, (15S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Pentacosanol, 15-methyl-, (15S)- is a long-chain fatty alcohol with the molecular formula C26H54O It is a derivative of pentacosanol, featuring a methyl group at the 15th carbon position in the S-configuration
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pentacosanol, 15-methyl-, (15S)- typically involves the reduction of the corresponding fatty acid or ester. One common method is the hydrogenation of 15-methyl-pentacosanoic acid using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction can be represented as follows:
[ \text{15-methyl-pentacosanoic acid} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{1-Pentacosanol, 15-methyl-, (15S)-} ]
Industrial Production Methods
Industrial production of 1-Pentacosanol, 15-methyl-, (15S)- often involves large-scale hydrogenation processes. The fatty acid precursor is typically derived from natural sources or synthesized through chemical routes. The hydrogenation process is optimized for high yield and purity, ensuring the efficient production of the desired alcohol.
化学反应分析
Types of Reactions
1-Pentacosanol, 15-methyl-, (15S)- can undergo various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Further reduction can lead to the formation of hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: 15-methyl-pentacosanal or 15-methyl-pentacosanoic acid.
Reduction: 15-methyl-pentacosane.
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
1-Pentacosanol, 15-methyl-, (15S)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential role in cell membrane structure and function.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
作用机制
The mechanism of action of 1-Pentacosanol, 15-methyl-, (15S)- involves its interaction with cellular membranes and enzymes. It can modulate membrane fluidity and influence the activity of membrane-bound proteins. Additionally, its antioxidant properties may help in scavenging free radicals and reducing oxidative stress.
相似化合物的比较
Similar Compounds
1-Docosanol: A saturated fatty alcohol with 22 carbon atoms, used as an antiviral agent.
1-Tetracosanol: A long-chain alcohol with 24 carbon atoms, known for its role in plant waxes.
1-Hexacosanol: A fatty alcohol with 26 carbon atoms, similar in structure to 1-Pentacosanol, 15-methyl-, (15S)-.
Uniqueness
1-Pentacosanol, 15-methyl-, (15S)- is unique due to the presence of the methyl group at the 15th carbon position in the S-configuration. This structural feature imparts distinct physical and chemical properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
647024-94-0 |
|---|---|
分子式 |
C26H54O |
分子量 |
382.7 g/mol |
IUPAC 名称 |
(15S)-15-methylpentacosan-1-ol |
InChI |
InChI=1S/C26H54O/c1-3-4-5-6-7-14-17-20-23-26(2)24-21-18-15-12-10-8-9-11-13-16-19-22-25-27/h26-27H,3-25H2,1-2H3/t26-/m0/s1 |
InChI 键 |
UTZANSQZZYILPL-SANMLTNESA-N |
手性 SMILES |
CCCCCCCCCC[C@H](C)CCCCCCCCCCCCCCO |
规范 SMILES |
CCCCCCCCCCC(C)CCCCCCCCCCCCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


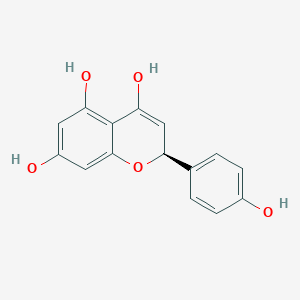
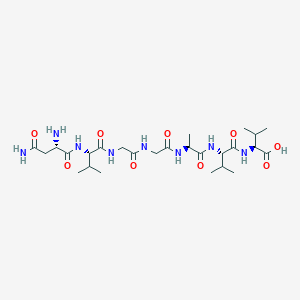
![5-Chloro-2-hydroxy-N-{2-[(2-phenylcyclohexyl)oxy]phenyl}benzamide](/img/structure/B15168152.png)
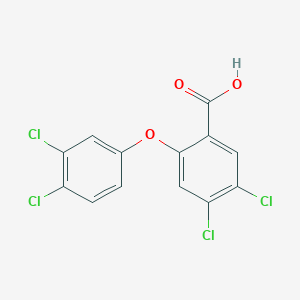

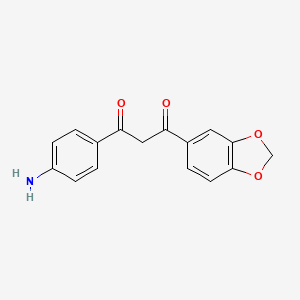
![[6-(5-Fluoro-2-methoxyphenyl)pyridin-3-yl]methanol](/img/structure/B15168176.png)
![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B15168190.png)
![N-([1,1'-Biphenyl]-4-yl)-5-chloro-2-hydroxybenzamide](/img/structure/B15168199.png)
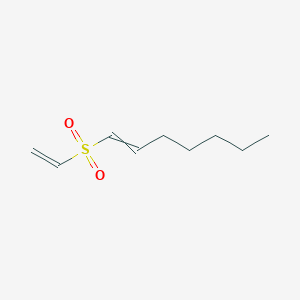
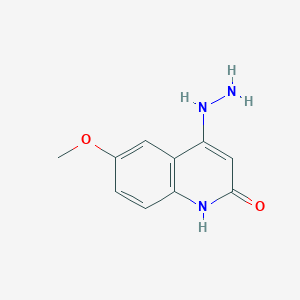
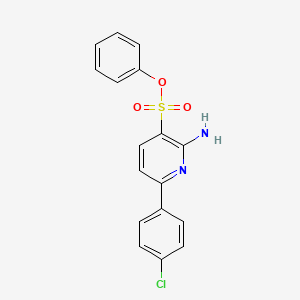
![2-[4-(Octyloxy)phenoxy]ethane-1-thiol](/img/structure/B15168212.png)
